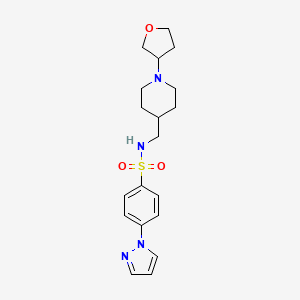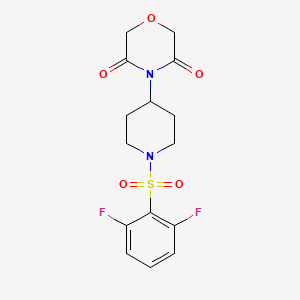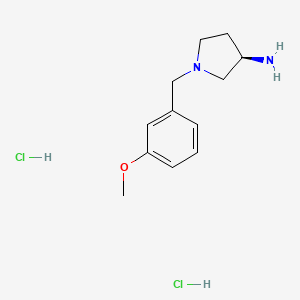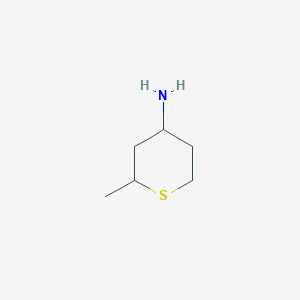
(4-(1H-pyrrol-1-yl)pyridin-2-yl)(4-benzylpiperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(1H-pyrrol-1-yl)pyridin-2-yl)(4-benzylpiperidin-1-yl)methanone, also known as PBP10, is a chemical compound that has been studied for its potential use in scientific research. PBP10 is a small molecule that has shown promise in various applications, including drug discovery and development, as well as biochemical and physiological research.
Applications De Recherche Scientifique
Antibacterial and Antitubercular Agent
Scientific Field
Pharmaceutical Chemistry
Application Summary
The compound has been studied for its potential as an antibacterial and antitubercular agent. It’s part of a series of benzohydrazide derivatives that have shown promise in combating bacterial infections and tuberculosis.
Methods of Application
The compound underwent synthesis and characterization, followed by in vitro testing for antibacterial activity. It was also tested for its inhibitory action against enoyl ACP reductase and DHFR enzymes, which are crucial for bacterial growth and replication.
Results
The synthesized molecules exhibited appreciable action against DHFR and enoyl ACP reductase enzymes, with some showing strong antibacterial and antitubercular properties. Molecular docking studies suggested potential modes of action due to pronounced docking properties .
Electrochromic Material
Scientific Field
Material Science
Application Summary
This compound has been utilized in the synthesis of electrochromic materials, which change color in response to electric current—a property useful in various display technologies.
Methods of Application
A derivative of the compound was polymerized to create a novel polymer with electrochromic properties. The polymer film exhibited reversible color changes from orange to blue upon oxidation and reduction.
Results
The polymer demonstrated a high optical contrast (52.5% at 950 nm) and coloration efficiency (123 cm²/C at 950 nm), indicating its potential for use in electrochromic devices .
Enhancer of Monoclonal Antibody Production
Scientific Field
Biotechnology
Application Summary
The compound has been investigated for its ability to enhance monoclonal antibody production in mammalian cell cultures, which is significant for pharmaceutical manufacturing.
Methods of Application
Recombinant Chinese hamster ovary cells were treated with the compound to assess its impact on cell-specific antibody production.
Results
The study aimed to discover new chemical compounds that can improve cell-specific antibody production, although specific results for this compound were not detailed in the available literature .
Antimicrobial Potential
Scientific Field
Microbiology
Application Summary
Derivatives of the compound have shown antimicrobial potential, which is critical in the development of new antimicrobial agents.
Methods of Application
The compounds were synthesized and subjected to antimicrobial testing against various microbial strains.
Results
Among the different derivatives, some showed good antimicrobial potential, suggesting their use as a starting point for the development of new antimicrobial drugs .
Biological Activity in Drug Research
Scientific Field
Pharmacology
Application Summary
The compound’s derivatives are used as starting materials in drug research due to their biological activities, which include antibacterial, antihypertensive, and antitubercular effects.
Methods of Application
The derivatives were synthesized and their biological activities were evaluated in preclinical studies.
Results
The 2,5-dimethylpyrrole compounds, which are structurally related to the compound , have shown various biological activities, making them promising candidates in drug research .
Molecular Docking Study for Enzyme Inhibition
Scientific Field
Computational Chemistry
Application Summary
The compound has been used in molecular docking studies to explore its potential as an enzyme inhibitor, which is a common approach in drug discovery.
Methods of Application
Molecular docking simulations were performed to predict the binding interactions of the compound with target enzymes.
Results
The results revealed binding interactions with both the dihydrofolate reductase and enoyl ACP reductase active sites, indicating the compound’s potential as a therapeutic agent .
This analysis provides a glimpse into the diverse applications of the compound in various scientific fields, highlighting its potential in pharmaceuticals, material science, biotechnology, microbiology, pharmacology, and computational chemistry. The detailed methods and results showcase the compound’s versatility and its role in advancing scientific research.
Electrochemical Energy Storage
Scientific Field
Electrochemistry
Application Summary
The compound’s derivatives have been explored for use in electrochemical energy storage, which is vital for the development of batteries and supercapacitors.
Methods of Application
A novel polymer derived from the compound was synthesized and its electrochemical properties were studied. The polymer was used to create a film that could store electrical energy.
Results
The polymer film exhibited reversible electrochromic behavior and high optical contrast, suggesting its suitability for energy storage applications in electrochromic devices .
Therapeutic Potential in Drug Synthesis
Scientific Field
Medicinal Chemistry
Application Summary
Imidazole derivatives, which share a similar heterocyclic structure with the compound, have been synthesized and studied for their broad therapeutic potential.
Methods of Application
Various synthetic routes were employed to create imidazole-containing compounds, which were then tested for a range of biological activities.
Results
The imidazole derivatives demonstrated diverse biological activities, including antibacterial, antitumor, and anti-inflammatory effects, indicating the potential for the compound to be used in similar therapeutic applications .
Fungicide and Antibiotic Development
Scientific Field
Agricultural Chemistry
Application Summary
Pyrrole derivatives, which are structurally related to the compound, have been widely used as fungicides and antibiotics.
Methods of Application
These derivatives were synthesized and tested for their efficacy against various fungal and bacterial strains affecting crops.
Results
The pyrrole derivatives showed significant activity as fungicides and antibiotics, suggesting that the compound could also be developed for similar uses .
Gastrointestinal Therapeutics
Scientific Field
Gastroenterology
Application Summary
The compound has potential applications in the treatment of gastrointestinal conditions such as stomach erosion, gastritis, and peptic ulcers.
Methods of Application
The compound would be administered orally, and its therapeutic effects on gastrointestinal tissues would be evaluated.
Results
While specific data on this compound was not found, related compounds have been used to treat similar conditions, indicating possible applications for this compound in gastrointestinal therapeutics .
Propriétés
IUPAC Name |
(4-benzylpiperidin-1-yl)-(4-pyrrol-1-ylpyridin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O/c26-22(21-17-20(8-11-23-21)24-12-4-5-13-24)25-14-9-19(10-15-25)16-18-6-2-1-3-7-18/h1-8,11-13,17,19H,9-10,14-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAJXZDFDHMFLHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=NC=CC(=C3)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(1H-pyrrol-1-yl)pyridin-2-yl)(4-benzylpiperidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-Prop-2-enoyl-1-oxa-9-azaspiro[5.5]undecan-4-one](/img/structure/B2650286.png)
![2-((4-(tert-butyl)phenoxy)methyl)-1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazole](/img/structure/B2650288.png)
![N-Tert-butyl-2-[4-(2-chloroacetyl)piperazin-1-YL]acetamide hydrochloride](/img/structure/B2650291.png)
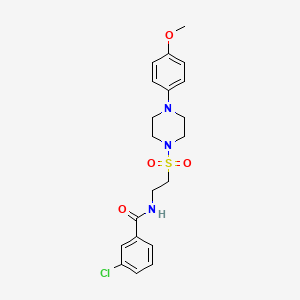
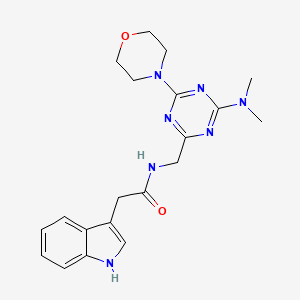
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-butoxybenzamide](/img/structure/B2650295.png)
![3,4,5,9-Tetraazatricyclo[8.4.0.0,3,7]tetradeca-1(14),4,6,10,12-pentaene](/img/structure/B2650296.png)
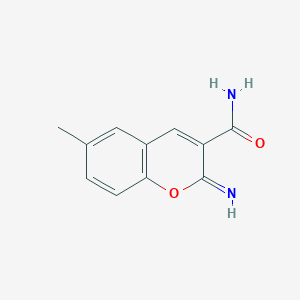
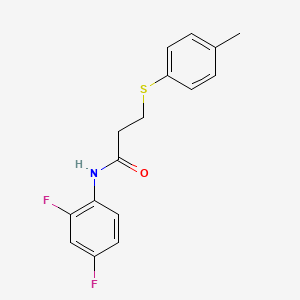
![2',3',4',9'-Tetrahydrospiro[indoline-3,1'-pyrido[3,4-b]indol]-2-one](/img/structure/B2650300.png)
